molecular formula C7H9ClN2O3 B2691419 3-Methoxy-4-nitroaniline;hydrochloride CAS No. 944736-37-2

3-Methoxy-4-nitroaniline;hydrochloride

Cat. No.: B2691419
CAS No.: 944736-37-2
M. Wt: 204.61
InChI Key: ZXPPZDYKBVOLNJ-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitroaniline;hydrochloride is a chemical compound with the molecular formula C7H8N2O3 . It is an organic aromatic compound . The compound is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of anilines like this compound typically involves multiple steps . These steps can include nitration, conversion from the nitro group to an amine, and bromination . The direction of elimination for a meta-substituted halide is determined by which hydrogen (i.e., at 3- or 4-) is more acidic, which in turn is governed largely by the inductive effects .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of methoxy (-OCH3) and nitro (-NO2) functional groups attached to an aromatic benzene ring . The exact 3D structure may require further analysis using techniques such as X-ray crystallography .


Chemical Reactions Analysis

This compound can participate in various reactions, such as coupling and condensation, enabling the synthesis of new compounds . It also finds application in polymer chemistry as a monomer or building block for producing polymers with desired properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 356.9±22.0 °C at 760 mmHg, and a flash point of 169.7±22.3 °C . It also has certain optical properties, as indicated by its Polar Surface Area of 81 Å2 .

Scientific Research Applications

  • Genotoxic Effects of Structurally Related Compounds 4-Chloro-methoxyindole, structurally related to 3-Methoxy-4-nitroaniline, shows potential genotoxic effects. In vitro studies using both Salmonella and Chinese hamster V79 cells indicate these compounds as mutagens and potential tumor promoters. Such studies highlight the importance of understanding the biological impacts of structurally similar compounds (Tiedink et al., 1991).

  • Photocatalytic Degradation of Environmental Contaminants Research on photocatalytic degradation involving compounds like metolachlor and methyl parathion, which have structural similarities to 3-Methoxy-4-nitroaniline, demonstrates effective environmental remediation methods. These studies suggest potential applications in treating contaminated water and reducing pesticide pollution (Pignatello & Sun, 1995).

  • Protection of Hydroxyl Functions in Organic Synthesis The use of 4-nitrobenzyl groups, similar to the nitro group in 3-Methoxy-4-nitroaniline, for protecting hydroxyl functions in organic synthesis, showcases its role in selective reactions. These findings are crucial for developing complex organic molecules, including pharmaceuticals (Kukase et al., 1990).

  • Solute Transfer into Solvents Studies involving solutes like 4-nitroaniline and 4-methoxybenzoic acid, related to 3-Methoxy-4-nitroaniline, provide insight into solute transfer mechanisms. This research has implications in developing efficient solvent systems for various industrial processes (Hart et al., 2015).

  • Nonlinear Optical Materials Research on vanillin, structurally similar to 3-Methoxy-4-nitroaniline, for second harmonic generation in the ultraviolet and near-infrared regions, suggests applications in developing advanced optical materials. These materials have potential uses in telecommunications and laser technologies (Singh et al., 2001).

  • Development of Novel Nanosorbents The use of γ-Al2O3-bonded nanosorbents for the removal of compounds like 4-nitroaniline from water illustrates the potential for environmental cleanup and water purification technologies. These nanosorbents can effectively remove hazardous substances from water sources (Mahmoud et al., 2016).

Safety and Hazards

3-Methoxy-4-nitroaniline;hydrochloride is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, and eye protection are recommended when handling this compound . It should be used only outdoors or in a well-ventilated area to avoid inhalation .

Mechanism of Action

Target of Action

It’s known that nitro compounds, like 3-methoxy-4-nitroaniline;hydrochloride, are a significant class of nitrogen derivatives . The nitro group in these compounds is a hybrid of two equivalent resonance structures, which has a full positive charge on nitrogen and a half-negative charge on each oxygen .

Mode of Action

The mode of action of this compound involves several steps. First, a nitration occurs, followed by a conversion from the nitro group to an amine . The nitro group is meta directing, meaning that the first step needs to be the nitration . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .

Biochemical Pathways

The compound is involved in diverse reactions such as coupling, condensation, and nucleophilic substitution . These reactions enable the synthesis of new compounds and participate in various biochemical pathways.

Pharmacokinetics

The pharmacokinetics of this compound suggest that it has high GI absorption . The compound has a log Kp (skin permeation) of -6.4 cm/s, indicating its ability to permeate the skin . Its lipophilicity, as indicated by its Log Po/w (iLOGP), is 1.08 , suggesting it has some degree of lipid solubility.

Result of Action

Given its involvement in diverse reactions such as coupling, condensation, and nucleophilic substitution , it can be inferred that the compound may result in the synthesis of new compounds with potential biological activity.

Action Environment

It’s known that the compound is very soluble in water , which could influence its action and efficacy in aqueous environments

Properties

IUPAC Name

3-methoxy-4-nitroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c1-12-7-4-5(8)2-3-6(7)9(10)11;/h2-4H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPPZDYKBVOLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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